- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,
Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)
tert-Butyl N-(4-bromothiazol-2-yl)carbamate은 유기 합성에서 중요한 중간체로 사용되는 화합물입니다. 이 화합물은 4-브로모티아졸 고리에 tert-부톡시카보닐(Boc) 보호기가 결합된 구조를 가지고 있으며, 높은 반응성과 선택성을 보입니다. 특히 의약품 및 농약 개발에서 핵심적인 역할을 하는 티아졸 유도체 합성에 유용하게 활용됩니다. 브로민 원자의 존재로 인해 추가적인 교차 결합 반응이 용이하며, Boc 보호기는 아민기의 반응성을 조절할 수 있어 합성 과정에서 유연성을 제공합니다. 높은 순도와 안정성으로 저장 및 취급이 용이한 점이 특징입니다.
944804-88-0 structure
Product Name:tert-butyl N-(4-bromothiazol-2-yl)carbamate
CAS 번호:944804-88-0
MF:C8H11BrN2O2S
메가와트:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837
Update Time:2025-07-23
tert-butyl N-(4-bromothiazol-2-yl)carbamate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
- tert-butyl (4-bromothiazol-2-yl)carbamate
- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
- QC-6441
- t-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
- 2-(Boc-amino)-4-bromothiazole
- CM10833
- FCH1402824
- SY045933
- AX8158298
- AB0027805
- ST24031809
- W9687
- C2015
- ter
- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
- tert-butyl N-(4-bromothiazol-2-yl)carbamate
- DTXSID00668689
- 944804-88-0
- SB40144
- A859403
- SCHEMBL1744171
- AKOS015834976
- MFCD11111844
- FT-0646750
- GS-4198
- AMY28982
- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
- CS-M3527
- Tert-Butyl4-Bromothiazol-2-Ylcarbamate
-
- MDL: MFCD11111844
- 인치: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
- InChIKey: OVRIFGLINJVMLO-UHFFFAOYSA-N
- 미소: BrC1=CSC(=N1)NC(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 277.97200
- 동위원소 질량: 277.972
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 3
- 복잡도: 220
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 79.5
- 소수점 매개변수 계산 참조값(XlogP): 2.9
실험적 성질
- 색과 성상: No data avaiable
- 밀도: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
- 융해점: No data available
- 비등점: No data available
- 플래시 포인트: No data available
- 굴절률: 1.595
- 용해도: 극미용성(0.27g/l)(25ºC),
- PSA: 79.46000
- LogP: 3.32560
- 증기압: No data available
tert-butyl N-(4-bromothiazol-2-yl)carbamate 보안 정보
- 신호어:warning
- 피해 선언: H302-H315-H319-H332-H335
- 경고성 성명: P264 치료 후 철저한 청소 + P280 보호장갑 착용 / 보호복 착용 / 고글 착용 / 보호면 착용 + P305 만약 그것이 눈 + P351 물에 들어가 몇 분 동안 꼼꼼히 씻는다 + P338 콘택트렌즈 (있을 경우) 를 제거하고 조작하기 쉽다. 계속 씻는다 + P337 눈 자극이 지속되면 + P313 의료 조언을 구하다 / 관리
- 보안 지침: H303+H313+H333
- 저장 조건:Inert atmosphere,2-8°C
tert-butyl N-(4-bromothiazol-2-yl)carbamate 세관 데이터
- 세관 번호:2934100090
- 세관 데이터:
?? ?? ??:
2934100090개요:
2934100090. 구조상 비조화 티아졸 고리를 함유한 화합물 (수소화 여부와 상관없이).부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2934100090 구조에 미조화 티아졸 고리(수소화 여부와 상관없이)가 함유된 기타 화합물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: 없음??? ??:6.5% General tariff:20.0%
tert-butyl N-(4-bromothiazol-2-yl)carbamate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076455-250mg |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 250mg |
£63.00 | 2022-03-01 | |
| Fluorochem | 076455-1g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 1g |
£157.00 | 2022-03-01 | |
| Fluorochem | 076455-5g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 5g |
£453.00 | 2022-03-01 | |
| Fluorochem | 076455-10g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 10g |
£692.00 | 2022-03-01 | |
| ChemScence | CS-M3527-1g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 1g |
$100.0 | 2022-04-26 | |
| ChemScence | CS-M3527-5g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 5g |
$395.0 | 2022-04-26 | |
| ChemScence | CS-M3527-10g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 10g |
$712.0 | 2022-04-26 | |
| ChemScence | CS-M3527-25g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 25g |
$1690.0 | 2021-09-02 | |
| TRC | B705558-50mg |
Tert-Butyl N-(4-Bromo-1,3-Thiazol-2-Yl)Carbamate |
944804-88-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B705558-100mg |
Tert-Butyl N-(4-Bromo-1,3-Thiazol-2-Yl)Carbamate |
944804-88-0 | 100mg |
$ 70.00 | 2022-06-06 |
tert-butyl N-(4-bromothiazol-2-yl)carbamate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
참조
합성 방법 2
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ; 5 min
1.2 Solvents: Water ; 5 min
참조
- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,
합성 방법 3
반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
참조
- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
합성 방법 5
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor, European Journal of Medicinal Chemistry, 2018, 158, 896-916
합성 방법 6
반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C
참조
- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
참조
- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
참조
- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
참조
- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles, Journal of Organic Chemistry, 2018, 83(24), 15380-15405
합성 방법 10
반응 조건
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 Solvents: Water
1.2 Solvents: Water
참조
- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, Bioorganic & Medicinal Chemistry, 2021, 43,
합성 방법 11
반응 조건
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
참조
- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C
참조
- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,
tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials
- Di-tert-butyl dicarbonate
- N-Boc-2-Amino-5-bromothiazole
- 2,4-Dibromothiazole
- tert-Butyl carbamate
- 4-Bromo-2-thiazolamine
tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products
tert-butyl N-(4-bromothiazol-2-yl)carbamate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
주문 번호:A859403
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:18
가격 ($):584.0
Email:sales@amadischem.com
tert-butyl N-(4-bromothiazol-2-yl)carbamate 관련 문헌
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate) 관련 제품
- 944805-17-8(Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)
- 39479-92-0(Carbamic acid,2-thiazolyl-, 1-methylethyl ester (9CI))
- 1823943-32-3(Tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate)
- 2680895-28-5(tert-butyl N-benzyl-N-(4-bromo-1,3-thiazol-2-yl)carbamate)
- 1000576-79-3(Tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate)
- 479198-74-8(tert-Butyl methyl(thiazol-2-yl)carbamate)
- 1064678-19-8(tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate)
- 1178886-73-1(tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate)
- 170961-15-6(tert-butyl N-(1,3-thiazol-2-yl)carbamate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
순결:99%
재다:25g
가격 ($):584.0